Dicerium ditin heptaoxide
Description
Dicerium ditin heptaoxide (hypothetical formula: Ce$2$Sn$2$O$7$) is a mixed-metal oxide comprising cerium (Ce), tin (Sn), and oxygen (O). While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous mixed oxides. Ce typically exhibits +3 or +4 oxidation states, while Sn commonly adopts +2 or +4. In Ce$2$Sn$2$O$7$, charge balance suggests Ce$^{3+}$ and Sn$^{4+}$, yielding a stable O$^{2-}$ lattice. Such mixed oxides often exhibit catalytic, electronic, or thermal stability properties due to synergistic metal interactions.
Properties
CAS No. |
12515-32-1 |
|---|---|
Molecular Formula |
Ce2O7Sn2+2 |
Molecular Weight |
629.6 g/mol |
IUPAC Name |
cerium(3+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/2Ce.7O.2Sn/q2*+3;7*-2;2*+4 |
InChI Key |
NUCRIADZUYCKMN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Ce+3].[Ce+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Ce+3].[Ce+3] |
Other CAS No. |
52907-84-3 12515-32-1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Analysis of Similar Heptaoxide Compounds
The search results extensively describe dichlorine heptoxide (Cl₂O₇) and dilead dirhodium heptaoxide (Pb₂Rh₂O₇) . These compounds share structural or functional similarities to the hypothetical "Dicerium ditin heptaoxide," and their reactivity offers insights into potential behaviors of high-valent metal oxides.
Dichlorine Heptoxide (Cl₂O₇)
Cl₂O₇ is a highly reactive chlorine oxide and the anhydride of perchloric acid (HClO₄). Key reactions include:
Cl₂O₇’s reactivity is driven by its strong oxidizing nature (+7 oxidation state for Cl) and instability 10.
Dilead Dirhodium Heptaoxide (Pb₂Rh₂O₇)
This compound, referenced in industrial contexts, exhibits catalytic and redox properties:
| Reaction Type | Observations | Conditions | Applications |
|---|---|---|---|
| Oxidation | Facilitates allylic/benzylic oxidation of hydrocarbons | O₂/air, 150–300°C | Organic synthesis |
| Reduction | Pb₂Rh₂O₇ + H₂ → Pb/Rh alloys + H₂O | H₂ atmosphere, 400–600°C | Metal recovery |
| Acid-Base Interaction | Reacts with HNO₃/H₂SO₄ to form Rh³⁺/Pb²⁺ salts | Concentrated acids, 25–80°C | Material processing |
The Rh/Pb combination enables bifunctional catalysis, leveraging Rh’s redox activity and Pb’s Lewis acidity.
Hypothetical Reactivity of "this compound"
Assuming a theoretical formulation Ce₂Sn₂O₇ , its reactivity could mirror trends in rare-earth and post-transition metal oxides:
Predicted Reactions
-
Hydrolysis :
Likely to form stable oxides (CeO₂, SnO₂) due to Ce⁴⁺/Sn⁴⁺ stability . -
Redox Reactions :
Ce³⁺/Ce⁴⁺ redox pairs could drive gas-phase reductions .
Research Gaps and Limitations
The absence of experimental data for "this compound" highlights critical gaps:
-
Synthetic Challenges : No methods for Ce/Sn heptaoxide synthesis are documented. High-pressure oxygen environments or sol-gel techniques might be required .
-
Stability Concerns : Ce⁴⁺ and Sn⁴⁺ oxides are typically stable, but mixed-metal heptaoxides may face lattice incompatibilities .
-
Catalytic Potential : Theoretical studies suggest utility in oxidation catalysis, but validation is absent .
Recommendations for Further Study
Comparison with Similar Compounds
Comparison with Similar Compounds
Dicerium Trioxide (Ce$2$O$3$)
- Structure : Cubic (bixbyite-type), with Ce$^{3+}$ in a 6-coordinate oxygen environment.
- Applications : Used in glass polishing, catalysts, and nuclear shielding due to its high thermal stability.
- Thermal Behavior : Oxidizes to CeO$_2$ (ceria) at elevated temperatures.
- Contrast with Ce$2$Sn$2$O$7 : Unlike Ce$2$Sn$2$O$7$, Ce$2$O$3$ lacks tin’s redox versatility, limiting its utility in applications requiring mixed-metal synergies.
Tetraphosphorus Heptaoxide (P$4$O$7$)
- Structure : Molecular cage with P$^{5+}$ and O$^{2-}$, distinct from the ionic lattice of Ce$2$Sn$2$O$_7$.
- Ionization Energy : 11.4 ± 0.5 eV and 12.1 ± 0.5 eV, as measured by EI methods.
Tin(IV) Oxide (SnO$_2$)
- Structure : Rutile (tetragonal), with Sn$^{4+}$ in octahedral coordination.
- Applications : Widely used in gas sensors, transparent conductive films, and lithium-ion batteries.
- Contrast with Ce$2$Sn$2$O$7: SnO$2$ lacks cerium’s redox-active sites, reducing its catalytic flexibility compared to mixed Ce-Sn oxides.
Data Table: Comparative Properties
Research Findings and Challenges
- Synthesis : Mixed Ce-Sn oxides are underexplored in the provided evidence. Analogous systems (e.g., Ce-Zr oxides) suggest sol-gel or solid-state synthesis routes.
- Thermal Stability : Ce$2$Sn$2$O$7$ may outperform Ce$2$O$_3$ in oxidizing environments due to Sn$^{4+}$’s stability.
- Ionization Behavior : Contrasting with P$4$O$7$’s low ionization energy (~11–12 eV), Ce$2$Sn$2$O$_7$ likely exhibits higher values due to ionic bonding.
Q & A
Basic: What are the established synthesis protocols for Dicerium ditin heptaoxide, and how can purity be optimized during preparation?
Answer:
Synthesis typically involves high-temperature solid-state reactions or sol-gel methods. For example, stoichiometric mixtures of cerium and tin precursors (e.g., oxides or nitrates) are calcined at 800–1200°C under controlled atmospheres to prevent impurity phases. Purity optimization requires:
- Precursor stoichiometry verification via ICP-OES .
- Inert gas environments to avoid oxidation side reactions.
- Post-synthesis characterization using XRD to confirm phase purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?
Answer:
- X-ray diffraction (XRD): Resolves crystal structure and phase identity. Rietveld refinement (using SHELX or similar software) quantifies lattice parameters and occupancy .
- Raman/FTIR spectroscopy: Identifies metal-oxygen bonding modes and local symmetry .
- XPS: Confirms oxidation states of cerium (Ce³⁺/Ce⁴⁺) and tin (Sn²⁺/Sn⁴⁺) .
Advanced: How does the electronic configuration of cerium and tin in this compound influence its catalytic or redox properties?
Answer:
The mixed valency of Ce (3+/4+) and Sn (2+/4+) enables redox-active sites. For catalytic applications:
- Ce³⁺/Ce⁴⁺ transitions facilitate oxygen vacancy formation, critical for oxidation reactions.
- Sn²⁺ instability under oxidative conditions may require doping (e.g., with Zr) to stabilize the structure.
Methodological validation involves in situ XANES to track valence changes during reactivity tests .
Advanced: What experimental strategies can resolve contradictions in reported thermal stability data for this compound?
Answer:
Contradictions often arise from synthesis conditions or measurement techniques. Resolution strategies include:
- Standardized TGA-DSC protocols: Conducted under identical atmospheres (e.g., N₂ vs. air) to isolate decomposition pathways .
- High-resolution synchrotron XRD: Detects subtle phase transitions missed by lab-scale instruments .
- Inter-laboratory reproducibility studies: Cross-validate data using shared reference samples .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Gloves, lab coats, and respiratory protection for fine powders.
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal: Segregate as heavy-metal-containing waste. Reference safety frameworks from analogous rare-earth oxides .
Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel chemical environments?
Answer:
- Density Functional Theory (DFT): Models electronic structure, surface energetics, and adsorption sites. Validate predictions with experimental XPS and catalytic activity assays .
- Molecular dynamics (MD): Simulates thermal expansion and phase stability under varying temperatures .
Basic: What are the standard procedures for validating the phase purity of this compound using X-ray diffraction?
Answer:
- Sample preparation: Ensure homogeneous grinding to minimize preferred orientation.
- Data collection: Use Cu-Kα radiation (λ = 1.5418 Å) with a step size of 0.02°.
- Analysis: Match diffraction patterns to simulated models (e.g., via CIF files) and quantify impurities using Rietveld refinement in SHELXL .
Advanced: What methodologies enable comparative analysis of this compound's properties with isostructural rare-earth heptaoxides?
Answer:
- Structural analogs: Compare with Gd₂Zr₂O₇ (e.g., lattice parameters, ionic radii) .
- Property benchmarking: Test oxygen ion conductivity via impedance spectroscopy or catalytic activity in methane combustion.
- Machine learning: Train models on existing rare-earth oxide databases to predict unexplored compositions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
